molecular formula C8H8O2 B12547948 1-(Oxepin-2-yl)ethan-1-one CAS No. 832110-85-7

1-(Oxepin-2-yl)ethan-1-one

Cat. No.: B12547948
CAS No.: 832110-85-7
M. Wt: 136.15 g/mol
InChI Key: XVMLZCMHRNASLJ-UHFFFAOYSA-N
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Description

1-(Oxepin-2-yl)ethan-1-one is a chemical compound characterized by the presence of an oxepin ring, which is a seven-membered heterocyclic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxepin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of salicylaldehyde with fluorobenzaldehyde under microwave-assisted conditions to form diaryl ethers. These ethers are then subjected to an intramolecular McMurry reaction using titanium tetrachloride and zinc in tetrahydrofuran to yield the oxepin framework .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

1-(Oxepin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxepinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the oxepin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxepinone derivatives, alcohols, and various substituted oxepin compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(Oxepin-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Oxepin-2-yl)ethan-1-one involves its interaction with various molecular targets. For instance, oxepinone derivatives have been shown to inhibit specific enzymes, such as flavin-monooxygenases, by forming stable complexes with the enzyme’s active site . This interaction can disrupt normal enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophen-2-yl)ethan-1-one: Similar in structure but contains a sulfur atom instead of oxygen.

    1-(Benzofuran-2-yl)ethan-1-one: Contains a fused benzene ring with oxygen.

    1-(Pyrrol-2-yl)ethan-1-one: Contains a five-membered ring with nitrogen.

Uniqueness

1-(Oxepin-2-yl)ethan-1-one is unique due to its seven-membered oxepin ring, which imparts distinct chemical and biological properties compared to its five- and six-membered ring analogs

Properties

CAS No.

832110-85-7

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

1-(oxepin-2-yl)ethanone

InChI

InChI=1S/C8H8O2/c1-7(9)8-5-3-2-4-6-10-8/h2-6H,1H3

InChI Key

XVMLZCMHRNASLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=CO1

Origin of Product

United States

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